6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one is a fluorinated quinoline derivative notable for its potential applications in medicinal chemistry and materials science. Quinoline compounds are recognized for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. The incorporation of fluorine and iodine atoms into the quinoline structure enhances its reactivity and biological efficacy, making it a compound of interest in both academic research and industrial applications.
This compound is synthesized through various organic reactions, starting from readily available precursors such as substituted anilines or quinoline derivatives. The synthesis involves multiple steps, including halogenation and cyclization reactions, which are crucial for forming the quinoline core structure.
6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one can be classified as a heterocyclic aromatic compound. It belongs to the broader category of quinolines, which are bicyclic structures containing a benzene ring fused to a pyridine ring. This classification is significant due to the varied chemical properties exhibited by quinolines, influenced by the presence of different substituents.
The synthesis of 6-fluoro-3-iodo-2-methylquinolin-4(1H)-one typically involves several key steps:
The synthesis may require specific conditions such as elevated temperatures and the use of catalysts to facilitate the reactions. For instance, the iodination step often necessitates the use of solvents like dimethylformamide or acetonitrile to ensure effective halogenation.
The molecular formula of 6-fluoro-3-iodo-2-methylquinolin-4(1H)-one is , with a molecular weight of 333.10 g/mol.
Property | Value |
---|---|
Molecular Formula | C11H9FINO2 |
Molecular Weight | 333.10 g/mol |
IUPAC Name | 6-fluoro-3-iodo-2-methylquinolin-4(1H)-one |
InChI Key | PSUFZQBKXZYLGL-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=O)C2=CC(=C(C=C2N1)F)I)O |
The structure features a fluorine atom at position six and an iodine atom at position three of the quinoline ring, which significantly influences its chemical behavior.
6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one can undergo various chemical transformations:
The specific conditions for these reactions vary; for instance, oxidation may require acidic conditions while substitution reactions might necessitate basic environments to facilitate nucleophilic attack.
The mechanism of action for 6-fluoro-3-iodo-2-methylquinolin-4(1H)-one largely depends on its interactions with biological targets. For example, its ability to inhibit certain enzymes or interact with DNA can lead to its potential use in therapeutic applications. The presence of halogen atoms enhances lipophilicity and biological activity, allowing for better cellular uptake and interaction with target proteins.
The compound exhibits typical characteristics of quinolines, including:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Stability | Stable under standard conditions |
These properties are essential for understanding how the compound behaves under various experimental conditions.
6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one has several scientific applications:
This compound's diverse applications stem from its unique molecular structure and reactivity profile, making it a valuable asset in ongoing research across multiple scientific fields.
Quinoline derivatives form the cornerstone of antimalarial chemotherapy, originating from the isolation of quinine from Cinchona bark in the 19th century. This natural alkaloid served as the structural blueprint for synthetic derivatives like chloroquine (CQ) and mefloquine, designed to enhance efficacy and reduce toxicity. Chloroquine dominated malaria treatment for decades due to its potent blood-stage activity and low cost. However, the emergence of Plasmodium falciparum resistance to CQ by the 1960s necessitated novel chemotypes. The 4-aminoquinoline scaffold was systematically optimized to address resistance, leading to second-generation drugs such as amodiaquine and piperaquine (used in artemisinin combination therapies (ACTs)). Despite these advances, the parasite’s ability to develop multidrug resistance underscores the need for structurally distinct quinolines with new mechanisms of action [1] [6] [9].
Halogenation of quinolines emerged as a strategic approach to enhance bioactivity and metabolic stability. Key advancements include:
Table 1: Impact of Halogen Substituents on Quinoline Properties
Halogen | Position | Key Effects | Example Compounds |
---|---|---|---|
Fluorine | C-6/C-7 | Blocks metabolism; improves metabolic stability | ELQ-300, ELQ-316 |
Iodine | C-3 | Enables cross-coupling; enhances reactivity | 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one |
Chlorine | C-7 | Increases heme binding; resistance prevalent | Chloroquine, Amodiaquine |
This compound (CAS: 1599467-55-6) is a critical intermediate in the synthesis of Endochin-Like Quinolones (ELQs), a class targeting the mitochondrial electron transport chain of Plasmodium. Its structural features confer dual advantages:
Table 2: Key Intermediates and Target ELQs Derived from 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one
Intermediate | Synthetic Transformation | Target ELQ | Biological Target |
---|---|---|---|
6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one | Suzuki coupling with boronic ester | ELQ-316 (6-Fluoro-7-methoxy-3-(4-(4-(trifluoromethoxy)phenoxy)phenyl)quinolin-4(1H)-one) | Cytochrome bc₁ complex (Qi site) |
6-Fluoro-3-iodo-4-methoxyquinoline | BBr₃ deprotection | ELQ-233 (Early lead with sub-nM IC₅₀) | Same as above |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0